molecular formula C7H2Br2F4O B1447381 1,5-Dibromo-2-fluoro-4-(trifluoromethoxy)benzene CAS No. 1806346-95-1

1,5-Dibromo-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No. B1447381
M. Wt: 337.89 g/mol
InChI Key: CHAFRTBSKONUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,5-Dibromo-2-fluoro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3Br2F4O . It is a specialized reagent used in chemical synthesis .


Synthesis Analysis

The synthesis of trifluoromethoxy compounds like “1,5-Dibromo-2-fluoro-4-(trifluoromethoxy)benzene” often involves the use of dithiocarbonates (xanthogenates) exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .


Molecular Structure Analysis

The molecular structure of “1,5-Dibromo-2-fluoro-4-(trifluoromethoxy)benzene” consists of a benzene ring substituted with bromo, fluoro, and trifluoromethoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-Dibromo-2-fluoro-4-(trifluoromethoxy)benzene” would depend on its molecular structure. It has an average mass of 283.920 Da and a monoisotopic mass of 281.869110 Da .

Future Directions

The future directions for the use of “1,5-Dibromo-2-fluoro-4-(trifluoromethoxy)benzene” would depend on the needs of the scientific and industrial communities. As a specialized reagent, its use would likely continue in the synthesis of various organic compounds .

properties

IUPAC Name

1,5-dibromo-2-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAFRTBSKONUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2-fluoro-4-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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